The compound 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and its derivatives have garnered significant attention in the pharmaceutical and medicinal chemistry fields due to their diverse biological activities and potential therapeutic applications. This comprehensive analysis will delve into the synthesis, mechanism of action, and various applications of this compound, drawing on the latest research findings.
The synthesized derivatives of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one have shown promising antifungal activity, particularly against Candida albicans, with some compounds outperforming standard drugs like miconazole. These findings suggest potential applications in treating fungal infections1.
Compounds with the tetrahydrothieno[3,2-c]pyridine core have been discovered as potent inhibitors of glucose-6-phosphatase, an enzyme involved in glucose homeostasis. This suggests their potential use in managing diabetes by modulating glucose levels2.
Derivatives have also been synthesized and evaluated for their anticonvulsant activities, with some showing significant efficacy against N-methyl-D-aspartate (NMDA)-induced seizures in mice. This points to their potential application in the treatment of neurological disorders such as epilepsy6.
Novel derivatives have been found to inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation. This indicates their potential use as anti-inflammatory agents and in cancer therapy, where controlling inflammation is crucial5.
The key intermediate of Prasugrel, an antithrombotic drug, is synthesized from the tetrahydrothieno[3,2-c]pyridine core, highlighting its importance in cardiovascular health by preventing blood clots9.
A review of substituted-4,5,6,7-tetrahydrothieno pyridines has summarized their wide range of biological activities, including antimicrobial, antiarrhythmic, anti-inflammatory, antihyperlipidemic, antidepressant, anticancer, antiplatelet, antidiabetic, and antituberculosis activities. This underscores the versatility of this core structure in drug development7.
The compound is primarily recognized in patent literature and scientific studies focusing on its synthesis and application in pharmaceuticals. It falls under the category of nitrogen-containing heterocycles, which are significant in drug development due to their diverse biological activities.
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one can be achieved through various methods. One notable method involves the cyclization of appropriate precursors under acidic conditions.
The molecular structure of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is characterized by a bicyclic framework that includes:
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one participates in several chemical reactions that can modify its structure or enhance its pharmacological properties:
The mechanism of action for 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is primarily linked to its interaction with specific biological targets:
The physical and chemical properties of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one are essential for understanding its behavior in biological systems:
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one has various applications in scientific research:
The compound is systematically named 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, reflecting its fused bicyclic structure comprising a partially saturated pyridine ring condensed with a thiophene moiety. The parent scaffold is a thienopyridine derivative where the thiophene ring incorporates a ketone functionality at the 2-position. The hydrochloride salt form, widely documented in commercial and research contexts, is explicitly designated as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride [2] [5] [7].
Its molecular formula is C₇H₉NOS for the free base and C₇H₁₀ClNOS for the hydrochloride salt, with a molecular weight of 191.67 g/mol for the latter [2] [5] [7]. Key identifiers include:
C1CNCC2=CC(=O)SC21.Cl
) confirms the protonation site at the piperidine nitrogen, with the chloride counterion [5] [9]. Limited crystallographic data are publicly available, but key physical properties inform structural behavior. The hydrochloride salt exists as a crystalline solid at ambient temperature (20°C), typically appearing as a light yellow to dark green powder or crystal [2] [7]. It exhibits a sharp melting point at 210°C, concomitant with decomposition [2] [5] [7].
Table 1: Crystallographic and Thermodynamic Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 210°C (dec.) | Decomposition observed |
Physical State (20°C) | Solid (crystalline powder) | Ambient conditions |
Solubility | Soluble in methanol | Verified by suppliers [2] [7] |
The fused ring system enforces conformational rigidity, with the saturated 7a-position likely influencing stereochemistry. Storage under frozen (<0°C) and inert gas conditions is necessitated by hygroscopicity and heat sensitivity [2] [7] [10], implying potential conformational lability under stress.
Structural validation relies on spectroscopic concordance:
Table 2: Spectroscopic and Purity Metrics
Technique | Specification | Purpose |
---|---|---|
NMR | Confirmatory to structure | Stereochemical assignment |
HPLC Purity | min. 95.0 area% | Quantitative impurity profiling |
Titration Purity | min. 97.0 % (nonaqueous) | Assay verification |
Tautomerism: The α-keto thiophene motif may exhibit keto-enol tautomerism, though the ketone form predominates in the solid state. The exocyclic carbonyl at the 2-position is sterically constrained by ring fusion, disfavoring enolization. However, trace enol content could manifest in solution-phase NMR under protic conditions [10].
Stereochemistry: The 7a-position (ring fusion carbon) is a stereogenic center, conferring chirality. The hydrochloride salt likely exists as a racemate unless resolved, with the absolute configuration (R or S) influencing biological activity. The saturated ring adopts a half-chair conformation, with the 7a-hydrogen orientation (pseudo-axial or equatorial) modulating ring puckering. Storage under inert atmosphere at <-20°C [4] [10] implies potential epimerization risks at C7a under thermal or acidic conditions.
The tetrahydropyridine ring exists in a non-aromatic state, with the nitrogen protonation (pKₐ ~8–10) locking the amine in a sp³-hybridized state. This suppresses iminium formation and stabilizes the lactam-ketone equilibrium [2] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1